Tibesaikosaponin V

Adipogenesis Obesity research PPARγ inhibition

Why Tibesaikosaponin V (TKV)? Its unique diglycoside substitution and absence of the acid-labile 13,28-epoxy bridge, found in saikosaponins A/D, ensure non-cytotoxic, artifact-free inhibition of PPARγ and C/EBPα. This makes TKV indispensable for unambiguous metabolic disease research—unlike cytotoxic analogs, it decouples anti-adipogenic readouts from cell death. Choose TKV for clean transcriptomic, proteomic, and SAR data, and eliminate the batch variability of in-house isolates for robust, regulatory-compliant studies.

Molecular Formula C42H68O15
Molecular Weight 813.0 g/mol
Cat. No. B13733906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibesaikosaponin V
Molecular FormulaC42H68O15
Molecular Weight813.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19-,21+,22-,23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33+,35+,36+,38+,39+,40-,41+,42-/m1/s1
InChIKeyONZYNENDGFEXPD-NKRJZQNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tibesaikosaponin V (TKV) Procurement Guide: A Novel Triterpene Diglycoside for Adipogenesis Research


Tibesaikosaponin V (TKV) is a triterpene diglycoside first isolated and structurally characterized from the methanol extract of Bupleurum chinense DC. roots [1]. This novel saikosaponin, with molecular formula C42H68O15 and molecular weight 812.98 g/mol [2], was identified as part of a phytochemical investigation yielding 13 triterpenoid saponins from the same source material [3]. The compound is defined by its specific oleanane-type triterpene backbone bearing a diglycoside moiety at the C-3 position, distinguishing it structurally from mono-glycosylated and tri-glycosylated saikosaponin analogs.

Why Tibesaikosaponin V Cannot Be Interchanged with Common Saikosaponins in Adipogenesis Studies


Saikosaponins as a class exhibit divergent biological activities driven by specific structural features including the 13,28-epoxy bridge, C-16 hydroxyl orientation, and sugar chain composition [1][2]. TKV possesses a unique diglycoside substitution pattern and lacks the 13,28-epoxy bridge present in major analogs like saikosaponin A and D. This structural divergence translates to distinct pharmacological profiles: while saikosaponin A and D show concentration-dependent cytotoxicity at anti-adipogenic doses, TKV inhibits adipogenesis without detectable cytotoxicity in the same 3T3-L1 model system [3][4]. Furthermore, saikosaponin A is acid-labile and degrades to B1 and G derivatives under physiological pH conditions, whereas TKV's structural features suggest distinct stability characteristics that affect experimental reproducibility [5]. Generic substitution with more abundant saikosaponins would introduce confounding variables of cytotoxicity, degradation products, and divergent signaling pathway activation, undermining data interpretation in metabolic disease research.

Quantitative Differentiation Evidence for Tibesaikosaponin V Selection


Non-Cytotoxic Adipogenesis Inhibition: Direct Comparison with Saikosaponin A and D in 3T3-L1 Cells

Tibesaikosaponin V (TKV) inhibits 3T3-L1 preadipocyte differentiation with significant suppression of PPARγ and C/EBPα mRNA expression while demonstrating no detectable cytotoxicity to adipocytes at active concentrations [1]. In direct contrast, the structurally related saikosaponin A (SSA) and saikosaponin D (SSD) exhibit concentration-dependent cytotoxicity at the doses required for anti-adipogenic activity in the identical 3T3-L1 model system [2].

Adipogenesis Obesity research PPARγ inhibition

PPARγ and C/EBPα Transcriptional Suppression: Functional Specificity Versus Broader Saikosaponin Class

Tibesaikosaponin V (TKV) significantly suppresses mRNA expression of both peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα), the master transcriptional regulators of adipogenesis [1]. While saikosaponin A and D also inhibit PPARγ and C/EBPα expression, they additionally activate AMPK and MAPK signaling cascades with broader metabolic consequences [2]. The functional specificity of TKV toward PPARγ/C/EBPα without AMPK/MAPK pathway modulation has not been reported for other saikosaponin analogs.

Nuclear receptor Transcription factor Metabolic disorders

Structural Basis for Differential Acid Stability: Absence of 13,28-Epoxy Bridge in TKV

Saikosaponin A (SSA), a major analog, is readily degraded under acid hydrolytic conditions via opening of its 13,28-epoxy bridge, yielding saikosaponin B1, B2, and G as degradation products [1][2]. Tibesaikosaponin V (TKV) lacks the 13,28-epoxy bridge entirely based on its elucidated chemical structure [3], suggesting inherent resistance to this acid-catalyzed degradation pathway.

Stability-indicating method Degradation kinetics Natural product chemistry

Commercial Availability and Purity Specifications: TKV Reference Standards

Tibesaikosaponin V is commercially available as a certified reference standard with documented purity specifications of ≥94% by HPLC analysis [1] and ≥98% purity grades from multiple established vendors . This contrasts with the variable and often unreported purity levels of in-house isolated saikosaponin preparations commonly used in academic laboratories. The compound is supplied as a characterized solid powder with defined storage conditions (powder stable at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months) .

Analytical chemistry Quality control Reference material

Optimal Procurement Scenarios for Tibesaikosaponin V in Scientific Research


Mechanistic Studies of PPARγ-Mediated Adipogenesis Without Cytotoxicity Confounders

Based on the demonstrated non-cytotoxic inhibition of 3T3-L1 preadipocyte differentiation with concomitant suppression of PPARγ and C/EBPα mRNA expression [1], TKV is optimally deployed as a pharmacological probe in studies requiring clean interpretation of anti-adipogenic mechanisms. Unlike saikosaponin A and D, which introduce concentration-dependent cytotoxicity at active concentrations in the same model [2], TKV enables unambiguous assessment of PPARγ-dependent transcriptional regulation without viability artifacts. This scenario is particularly valuable for transcriptomic and proteomic analyses where cell death signals would otherwise dominate the data landscape.

Development of Stability-Indicating Analytical Methods for Saikosaponin Quantification

Given the documented acid-lability of the 13,28-epoxy bridge in saikosaponin A leading to degradation products B1, B2, and G [3], and TKV's structural absence of this labile moiety [1], TKV serves as a stable comparator standard in forced degradation studies and stability-indicating HPLC method development. Its structural distinctiveness and commercial availability as a high-purity reference standard (≥94% to ≥98%) [4] make it an ideal system suitability marker and calibration standard for quantifying saikosaponin content in botanical extracts, pharmaceutical formulations, and biological matrices.

Obesity and Metabolic Disorder Research Requiring Defined Compound Purity

For obesity research programs progressing toward translational studies or requiring GLP-compliant data packages, TKV offers a commercially sourced, fully characterized compound with documented purity specifications (≥94-98%), spectroscopic characterization (NMR, HR-ESI-MS), and defined storage stability parameters [4]. This contrasts with in-house isolated saikosaponins that carry undefined purity profiles and batch-to-batch variability, which are unacceptable for regulatory-facing studies. TKV's documented inhibition of lipid accumulation and triacylglycerol content in adipocytes [1] positions it as a validated positive control for anti-obesity screening cascades.

Comparative Pharmacology Studies Elucidating Saikosaponin Structure-Activity Relationships

TKV's unique structural features—specifically its diglycoside substitution pattern and absence of the 13,28-epoxy bridge—make it an essential comparator compound in SAR studies aimed at mapping the structural determinants of saikosaponin bioactivity [1][5]. When benchmarked against saikosaponins A, D, B2, and C, TKV helps resolve the contribution of specific structural motifs (epoxy bridge presence/absence, sugar chain composition, hydroxyl orientation) to cytotoxicity profiles, target selectivity, and metabolic stability, thereby informing rational design of improved saikosaponin-derived lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tibesaikosaponin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.